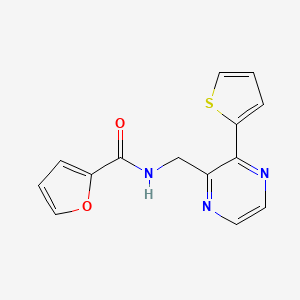

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-14(11-3-1-7-19-11)17-9-10-13(16-6-5-15-10)12-4-2-8-20-12/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWGOLFHSMEFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl₄), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters . This method yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene, pyrazine, or furan rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for certain derivatives, highlighting their potential as new antimicrobial agents .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies indicate that modifications to the furan and thiophene rings can enhance cytotoxicity against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that compounds containing the furan and pyrazine moieties can protect neuronal cells from oxidative stress. This application could be particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

this compound and its derivatives have been evaluated for their pesticidal properties. Studies indicate that these compounds can effectively control various agricultural pests, including aphids and beetles, by disrupting their metabolic processes .

Herbicidal Properties

Research has also explored the herbicidal potential of related compounds. The presence of thiophene and pyrazine rings may contribute to selective toxicity against specific weed species, making them valuable in developing environmentally friendly herbicides .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research into polymer composites containing furan derivatives has shown improved performance in applications ranging from packaging materials to construction .

Nanotechnology

In nanotechnology, this compound has been utilized in the synthesis of nanoparticles with tailored functionalities. These nanoparticles exhibit promising applications in drug delivery systems, where controlled release rates can be achieved through modifications to the compound's structure .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues

Pyrazine-2-carboxamide Derivatives

Compounds such as 5-(alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e in ) share the pyrazine-carboxamide backbone but differ in substituents. Key distinctions include:

- Trifluoromethylphenyl vs.

- Alkylamino substituents: The alkyl chains in 1a–1e (propyl to heptyl) increase lipophilicity, which correlates with improved antimycobacterial activity. The target compound lacks such chains, suggesting differences in solubility and membrane permeability .

Thiophene- and Furan-Containing Carboxamides

- N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide (): This analog replaces the pyrazine-methyl group with a propargyl linker. The alkyne spacer may alter conformational flexibility and hydrogen-bonding capacity compared to the methyl linker in the target compound .

- N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)tetrahydrofuran-2-carboxamide (): This complex antiviral agent shares the thiophene-carboxamide motif but incorporates additional aromatic and azetidine groups, highlighting the role of multifunctional substituents in target engagement .

Physicochemical Properties

Table 1: Comparison of Pyrazine-2-carboxamide Derivatives

Notes:

- Chiral separation methods (e.g., ) may apply if the target compound has stereocenters .

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a furan ring, a thiophene moiety, and a pyrazine derivative, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens.

Minimum Inhibitory Concentrations (MIC)

A notable study reported the following MIC values against selected bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Bacillus subtilis | 0.30 |

| Candida albicans | 0.35 |

These results indicate that the compound exhibits potent antibacterial and antifungal activities, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Biofilm Inhibition

The compound also showed significant inhibition of biofilm formation in Staphylococcus aureus, reducing biofilm mass by over 50% compared to control groups. This property is crucial for treating chronic infections where biofilms are prevalent.

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. The compound was tested against various cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 10.1 |

These values suggest that the compound effectively inhibits cancer cell proliferation, with lower IC50 values indicating higher potency .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and hydroxyl radical scavenging assays. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating significant antioxidant capabilities that may contribute to its therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives similar to this compound. One study synthesized a series of pyrazolyl-thiazole derivatives that showed promising results in antimicrobial assays, with some derivatives exhibiting enhanced activity when combined with existing antibiotics .

Computational Studies

Molecular docking studies have been performed to elucidate the interaction between N-((3-(thiophen-2-yl)pyrazin-2-y)methyl)furan-2-carboxamide and its biological targets. These studies revealed favorable binding affinities, supporting the experimental findings regarding its efficacy as an antimicrobial and anticancer agent .

Q & A

Basic Synthesis: What are the standard methodologies for synthesizing N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide?

The compound can be synthesized via condensation reactions. A typical approach involves reacting a pyrazine derivative (e.g., 3-(thiophen-2-yl)pyrazine-2-carbaldehyde) with furan-2-carboxamide derivatives under reflux conditions. For example, furan-2-carbonyl chloride can be coupled with a pyrazine-methylamine intermediate using coupling agents like triphenylphosphite or EDC/HOBt in anhydrous solvents (e.g., DMF or THF) . Purification is achieved via column chromatography or recrystallization from chloroform/methanol mixtures .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for carboxamide formation .

- Catalysts : Transition-metal catalysts (e.g., ruthenium) may facilitate alkylation or cross-coupling at the thiophene or pyrazine rings .

- Temperature control : Reflux at 120–140°C ensures complete activation of carbonyl groups while minimizing side reactions .

- Coupling agents : Triphenylphosphite or carbodiimides (EDC) improve amide bond formation efficiency .

Basic Characterization: What analytical techniques confirm the compound’s structure?

- 1H/13C NMR : Verify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm) and carbonyl signals (C=O at ~165–170 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight .

Advanced Characterization: How can X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, the carboxamide group’s planarity and hydrogen-bonding patterns (N-H···O) can be analyzed to confirm tautomeric forms . Crystallization in dimethylformamide (DMF) or dioxane is recommended for high-quality crystals .

Biological Activity: What preliminary assays evaluate its anticancer or antimicrobial potential?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dose-response curves : Determine IC50 values and compare with reference drugs (e.g., doxorubicin, ciprofloxacin) .

Data Contradictions: How to resolve discrepancies in biological activity data?

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) can identify enantiomeric contributions .

- Solubility effects : Test activity in varying solvents (DMSO, PBS) to assess aggregation or precipitation artifacts .

Computational Modeling: What quantum chemical methods predict reactivity or binding modes?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potentials .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Reactivity Studies: How to modify the thiophene or furan moieties for SAR analysis?

- Electrophilic substitution : Introduce halogens or nitro groups at thiophene’s α-position using HNO3/H2SO4 .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids can functionalize the pyrazine ring .

- Reductive alkylation : Catalytic hydrogenation (Pd/C, H2) reduces nitriles to amines for further derivatization .

Crystallization Challenges: What techniques improve crystal growth for XRD?

- Solvent diffusion : Layer hexane over a DMF solution to slow nucleation .

- Temperature gradients : Gradual cooling from 50°C to RT enhances crystal uniformity .

- Additives : Use ionic liquids (e.g., [BMIM]BF4) to modulate crystal packing .

Industrial Relevance: What separation technologies purify the compound at scale?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.